molecular formula C10H10Cl3NO2 B6300747 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, 95% CAS No. 1289646-93-0

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, 95%

Número de catálogo B6300747
Número CAS: 1289646-93-0
Peso molecular: 282.5 g/mol
Clave InChI: CGXSFPJGZFRGNL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride, also known as Lifitegrast Impurity 5, is an impurity of Lifitegrast . Lifitegrast is a FDA approved drug for the treatment of keratoconjunctivitis sicca (dry eye syndrome) .


Synthesis Analysis

The synthesis of this compound involves Boc-protection for the ring nitrogen in the intermediates. Compound 5 was deprotected with HC1 in dioxane to produce compound 23 in better than 97% yield. Boc-protection was introduced, using di-tert-butyl dicarbonate (1.1 equivalent), and compound 21 was obtained in better than 95% yield .


Molecular Structure Analysis

The molecular formula of this compound is C10H10Cl3NO2 . The InChI code is 1S/C10H9Cl2NO2.ClH/c11-7-3-5-4-13-2-1-6 (5)9 (12)8 (7)10 (14)15;/h3,13H,1-2,4H2, (H,14,15);1H .


Chemical Reactions Analysis

This compound can be used in the preparation of novel series of compounds which has been found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for treating dry eye .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 282.55 . It is a solid at room temperature and should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives Creation:

  • Synthesis of New Tetrahydroisoquinolinones: A study described the synthesis of new tetrahydroisoquinolinones that incorporate pharmacological interest fragments. This involved transforming the carboxylic acid group of trans-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids into cyclic aminomethyl groups, yielding various tetrahydroisoquinolinones with pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).
  • Derivatives of Tetrahydroisoquinoline-3-carboxylic Acid: Another study focused on preparing derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as hydrochloride of methyl ester and N-acetyl derivative. These substances were fully characterized through various analytical techniques (Jansa, Macháček, & Bertolasi, 2006).

Chemical Processes and Properties:

  • Dynamic Kinetic Resolution for Synthesis: A process involving dynamic kinetic hydrolysis catalyzed by Candida antarctica lipase B was used to synthesize enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This compound is useful in synthesizing modulators of nuclear receptors, including the liver X receptor (Forró, Megyesi, Paál, & Fülöp, 2016).
  • Enzymatic Oxidation Studies: Research showed that tetrahydroisoquinoline-1-carboxylic acids with hydroxy substituents undergo oxidative decarboxylation upon treatment with enzymes like horseradish peroxidase or fungal laccase, forming 3,4-dihydroisoquinolines (Coutts, Hamblin, Tinley, & Bobbitt, 1980).

Biological Applications:

  • Synthesis of PPARγ Agonists: A study synthesized a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. One of these, KY-021, showed significant potential in reducing plasma glucose and triglyceride levels in animal models (Azukizawa et al., 2008).

Pharmacological Interests:

  • Antagonism at the NMDA Receptor: Research into trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, evolved from 5,7-dichlorokynurenic acid, identified compounds with nanomolar affinity for antagonism at the glycine site on the N-methyl-D-aspartate (NMDA) receptor. This included identifying one of the most potent NMDA antagonists (Leeson et al., 1992).

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Propiedades

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2.ClH/c11-7-3-5-4-13-2-1-6(5)9(12)8(7)10(14)15;/h3,13H,1-2,4H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXSFPJGZFRGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C(=C21)Cl)C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289646-93-0
Record name 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hcl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.